Cas no 136196-62-8 (b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI))

b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI) structure
136196-62-8 structure
Produktname:b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI)
CAS-Nr.:136196-62-8
MF:C25H42N4O14
MW:622.619388103485
CID:167322
PubChem ID:135618588

b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI)
    • b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclope...
    • b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-
    • b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa
    • methyl-N-demethylallosamidin
    • N-[2-[5-acetamido-4-hydroxy-6-[[4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxa
    • 4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methylhexopyranosyl]-2-deoxyhexopyranoside
    • Glucoallosamidin B
    • 136236-42-5
    • N-[2-[[5-acetamido-4-hydroxy-6-[[4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazol-5-yl]oxy]-2-(hydroxymethyl)-3-oxanyl]oxy]-4,5-dihydroxy-6-(methoxymethyl)-3-oxanyl]acetamide
    • 136196-62-8
    • N-[2-[5-acetamido-2-(hydroxymethyl)-6-[[6-(hydroxymethyl)-2-(methylamino)-4-oxidanyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-oxidanyl-oxan-3-yl]oxy-6-(methoxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide
    • A809926
    • beta-D-Glucopyranoside, 3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-6-O-methyl-beta-D-allopyranosyl)-2-deoxy-, (3aR-(3aalpha,4alpha,5beta,6alpha,6aalpha))-
    • DTXSID30929290
    • 4-Hydroxy-6-(hydroxymethyl)-2-(methylimino)hexahydro-2H-cyclopenta[d][1,3]oxazol-5-yl 2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-methylhexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranoside
    • N-[2-[5-acetamido-4-hydroxy-6-[[4-hydroxy-6-(hydroxymethyl)-2-methylimino-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-5-yl]oxy]-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide
    • Inchi: InChI=1S/C25H42N4O14/c1-8(32)27-14-17(35)16(34)12(7-38-4)40-23(14)42-22-11(6-31)39-24(15(19(22)37)28-9(2)33)41-21-10(5-30)20-13(18(21)36)29-25(26-3)43-20/h10-24,30-31,34-37H,5-7H2,1-4H3,(H,26,29)(H,27,32)(H,28,33)
    • InChI-Schlüssel: MJUOPNSEEIKMFW-UHFFFAOYSA-N
    • Lächelt: COCC1OC(OC2C(CO)OC(OC3C(O)C4N=C(OC4C3CO)NC)C(NC(=O)C)C2O)C(NC(=O)C)C(O)C1O

Berechnete Eigenschaften

  • Genaue Masse: 622.26986
  • Monoisotopenmasse: 622.269752
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1010
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 15
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 259
  • XLogP3: -5.6

Experimentelle Eigenschaften

  • Dichte: 1.76
  • Siedepunkt: 1045.1°Cat760mmHg
  • Flammpunkt: 585.9°C
  • Brechungsindex: 1.686
  • PSA: 259.35

b-D-Allopyranoside,3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-6-O-methyl-b-D-allopyranosyl]-2-deoxy-,[3aR-(3aa,4a,5b,6a,6aa)]- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue